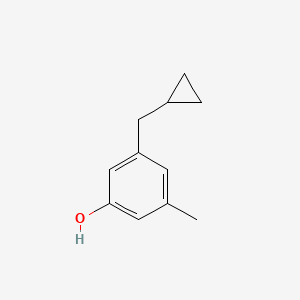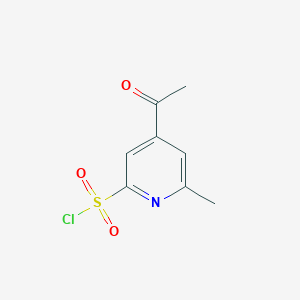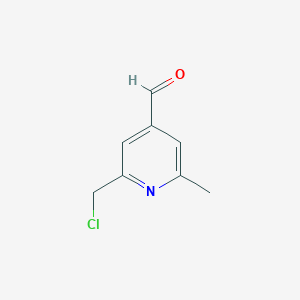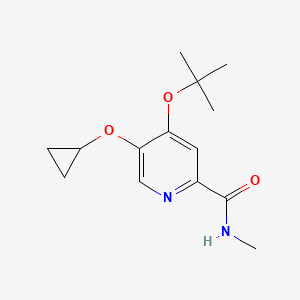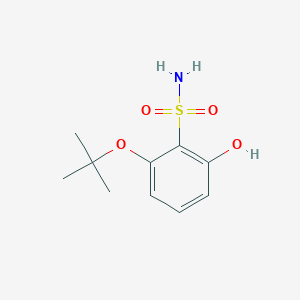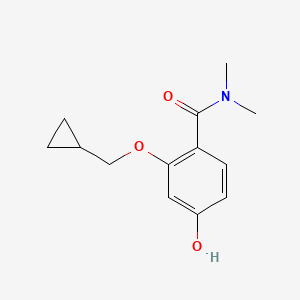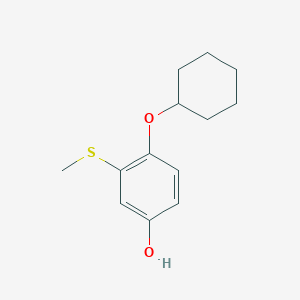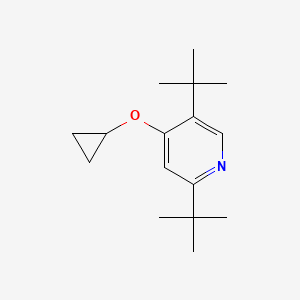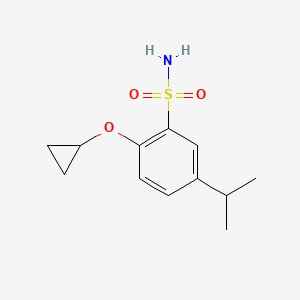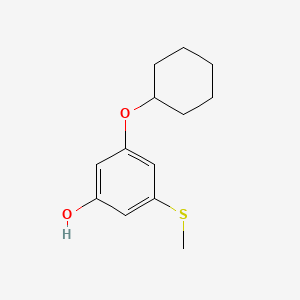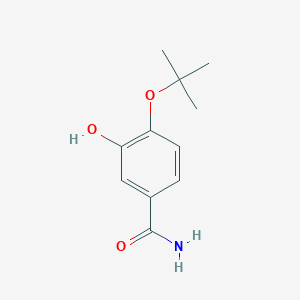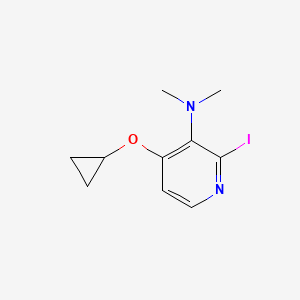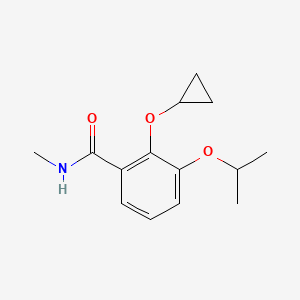
4-(Tert-butoxy)-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butoxy)-3-methylphenol is an organic compound that belongs to the class of phenols It is characterized by a tert-butoxy group attached to the fourth position and a methyl group attached to the third position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-3-methylphenol can be achieved through several methods. One common approach involves the etherification of 4-chlorophenol with isobutylene in the presence of a catalyst such as sulfuric acid or a quaternary amine like benzyltriethylammonium chloride . This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tertiary butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . The flow process is preferred over batch processes due to its versatility, efficiency, and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-3-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
4-(Tert-butoxy)-3-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Tert-butoxy)-3-methylphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butoxystyrene: Similar in structure but with a styrene group instead of a phenol group.
tert-Butyloxycarbonyl-protected compounds: These compounds contain the tert-butyloxycarbonyl group and are used in organic synthesis.
Uniqueness
4-(Tert-butoxy)-3-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical properties and reactivity. Its tert-butoxy group provides steric hindrance, affecting its reactivity in various chemical reactions.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-methyl-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O2/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7,12H,1-4H3 |
InChI Key |
RRQSGSZEWCVSGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


